N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group, two methoxy groups at positions 4 and 5, and a nitro group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at position 2.
Amidation: The resulting 2-nitro-4,5-dimethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 4-fluoroaniline to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo reduction to form the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Reduction: The major product is N-(4-fluorophenyl)-4,5-dimethoxy-2-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-(4-fluorophenyl)-4,5-dimethoxy-2-thiobenzamide.
Oxidation: Products include N-(4-fluorophenyl)-4,5-dimethoxy-2-carboxybenzamide.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 4-fluoroamphetamine
- N-(4-fluorophenyl)methylidene biphenyl-4-carbohydrazide
Uniqueness: N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-13-7-11(12(18(20)21)8-14(13)23-2)15(19)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSFUSXHXLORMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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